6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL-
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Overview
Description
6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- is a heterocyclic compound that features both imidazole and benzothiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar nitrogen-containing ring structure.
Benzothiazole: Shares the benzothiazole moiety but lacks the imidazole ring.
2-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the benzothiazole moiety.
Uniqueness
6H-IMIDAZO[4,5-E]BENZOTHIAZOL-7-OL, 2-METHYL- is unique due to the combination of both imidazole and benzothiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
113895-39-9 |
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Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.235 |
IUPAC Name |
2-methyl-6,8-dihydroimidazo[4,5-e][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C9H7N3OS/c1-4-10-8-6(14-4)3-2-5-7(8)12-9(13)11-5/h2-3H,1H3,(H2,11,12,13) |
InChI Key |
XWOPRXSUQXGBRY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC3=C2NC(=O)N3 |
Synonyms |
6H-Imidazo[4,5-e]benzothiazol-7-ol,2-methyl-(6CI) |
Origin of Product |
United States |
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